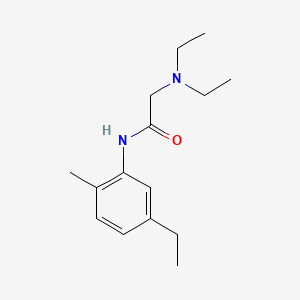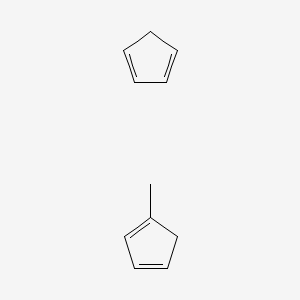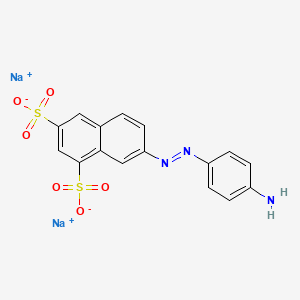
Thorium ditelluride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thorium ditelluride is a chemical compound composed of thorium and tellurium, with the chemical formula ThTe₂. It is one of the tellurides of thorium and is known for its unique properties and potential applications in various fields. This compound is a member of the actinide series and exhibits interesting chemical and physical characteristics due to the presence of thorium, a radioactive element.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thorium ditelluride can be synthesized through various methods, including direct combination of thorium and tellurium at high temperatures. One common method involves heating a mixture of thorium and tellurium powders in a sealed quartz tube under an inert atmosphere, such as argon, at temperatures around 900°C. This process allows the elements to react and form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar high-temperature synthesis techniques, but on a larger scale. The use of advanced equipment and controlled environments ensures the purity and quality of the final product. Additionally, methods such as chemical vapor transport and solid-state reactions can be employed to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: Thorium ditelluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical properties of thorium and tellurium.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or halogens. The reaction typically occurs at elevated temperatures and results in the formation of thorium oxide and tellurium dioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas or alkali metals. This process can lead to the formation of elemental thorium and tellurium.
Substitution: Substitution reactions involve the replacement of tellurium atoms with other chalcogens, such as sulfur or selenium, under specific conditions.
Major Products Formed:
Oxidation: Thorium oxide (ThO₂) and tellurium dioxide (TeO₂)
Reduction: Elemental thorium (Th) and tellurium (Te)
Substitution: Thorium disulfide (ThS₂) or thorium diselenide (ThSe₂)
Scientific Research Applications
Thorium ditelluride has several scientific research applications due to its unique properties:
Chemistry: It is used in the study of actinide chemistry and the behavior of thorium compounds.
Materials Science: this compound is investigated for its potential use in advanced materials, including semiconductors and thermoelectric devices.
Nuclear Science:
Catalysis: this compound may serve as a catalyst in various chemical reactions, particularly those involving tellurium.
Mechanism of Action
The mechanism of action of thorium ditelluride involves its interaction with other chemical species through its thorium and tellurium atoms. The compound can participate in redox reactions, where thorium can change its oxidation state, and tellurium can form bonds with other elements. These interactions are influenced by the electronic structure and bonding characteristics of thorium and tellurium.
Comparison with Similar Compounds
- Thorium disulfide (ThS₂)
- Thorium diselenide (ThSe₂)
- Uranium ditelluride (UTe₂)
- Zirconium ditelluride (ZrTe₂)
- Hafnium ditelluride (HfTe₂)
Comparison: Thorium ditelluride is unique due to the presence of thorium, which imparts radioactive properties and distinct chemical behavior. Compared to other ditellurides, such as uranium ditelluride or zirconium ditelluride, this compound exhibits different reactivity and stability. Its applications in nuclear science and materials research highlight its uniqueness among similar compounds.
Properties
CAS No. |
70495-35-1 |
|---|---|
Molecular Formula |
Te2Th |
Molecular Weight |
487.2 g/mol |
IUPAC Name |
bis(tellanylidene)thorium |
InChI |
InChI=1S/2Te.Th |
InChI Key |
ANDAVYGJXDEQCY-UHFFFAOYSA-N |
Canonical SMILES |
[Te]=[Th]=[Te] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


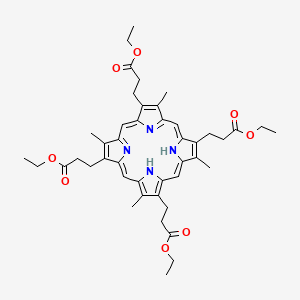
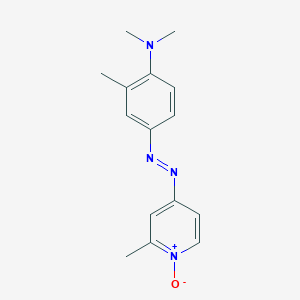

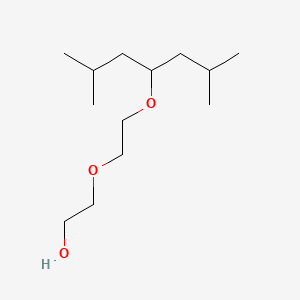


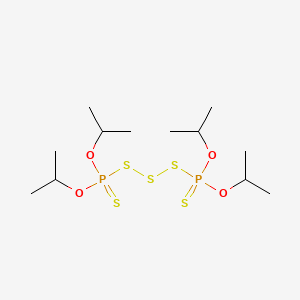

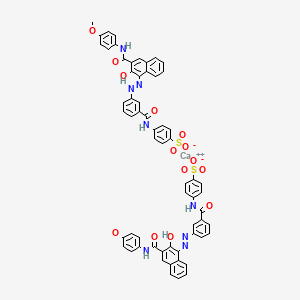
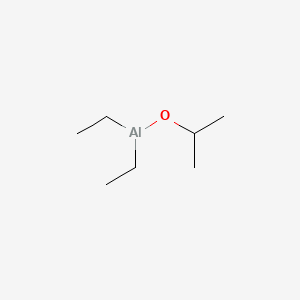
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
